4-(2-Fluorophenoxy)butan-1-ol
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Overview
Description
4-(2-Fluorophenoxy)butan-1-ol is an organic compound that belongs to the family of alcohols It is characterized by the presence of a fluorophenoxy group attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)butan-1-ol typically involves the reaction of 2-fluorophenol with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-Fluorophenoxy)butanal or 4-(2-Fluorophenoxy)butanoic acid.
Reduction: Formation of 4-(2-Fluorophenoxy)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenoxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)butan-1-ol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenoxy)butan-1-ol
- 4-(4-Fluorophenoxy)butan-1-ol
- 4-(2-Chlorophenoxy)butan-1-ol
Uniqueness
4-(2-Fluorophenoxy)butan-1-ol is unique due to the specific positioning of the fluorine atom on the phenoxy group. This positioning can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-(2-fluorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 |
InChI Key |
CSYHXXSOAZJSAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCO)F |
Origin of Product |
United States |
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